3-(Azetidin-3-yloxy)pyridine hydrochloride
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Overview
Description
3-(Azetidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine core via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)pyridine hydrochloride typically involves the reaction of 3-hydroxypyridine with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the azetidin-3-yloxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
3-(Azetidin-3-yloxy)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The pyridine ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yloxy)pyridine dihydrochloride: Similar in structure but with two hydrochloride groups.
3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride: Contains a nitrile group, which may alter its reactivity and applications.
Uniqueness
3-(Azetidin-3-yloxy)pyridine hydrochloride is unique due to its specific combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties.
Biological Activity
3-(Azetidin-3-yloxy)pyridine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an azetidine ring linked to a pyridine moiety, contributing to its unique properties. The molecular formula is C8H10ClN2O with a molecular weight of approximately 174.63 g/mol. The presence of both azetidine and pyridine rings is significant, as these structures are commonly associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring can modulate enzyme activity or receptor interactions, potentially influencing various signaling pathways. Notably, compounds containing pyridine derivatives have been shown to exhibit antimicrobial , antiviral , and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Antiviral Properties
The compound has also been studied for its antiviral capabilities. It shows promise in inhibiting viral replication, making it a candidate for further exploration in antiviral drug development .
Anticancer Potential
Studies have indicated that derivatives of pyridine, including those with azetidine substitutions, may possess anticancer activity. The compound's ability to inhibit specific receptor tyrosine kinases involved in cell proliferation suggests potential applications in cancer treatment .
Table 1: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antimicrobial | Effective against various bacterial strains; requires further validation |
Antiviral | Inhibits viral replication; promising for antiviral drug development |
Anticancer | Potential to inhibit receptor tyrosine kinases related to cancer growth |
Case Study: Anticancer Activity
In a study examining the effects of pyridine derivatives, this compound demonstrated significant inhibition of cancer cell proliferation in vitro. It was particularly effective against breast and lung cancer cell lines, suggesting its potential as a therapeutic agent .
Pharmacological Profiles
Research on similar compounds has revealed insights into their pharmacological profiles:
- Selectivity for Receptors : Compounds with similar structures have shown high selectivity for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions .
- Metabolic Stability : Studies indicate that modifications to the azetidine or pyridine components can enhance metabolic stability, which is crucial for drug development .
Properties
Molecular Formula |
C8H11ClN2O |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)pyridine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;/h1-4,8,10H,5-6H2;1H |
InChI Key |
SWUPQAFIEWLDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CN=CC=C2.Cl |
Origin of Product |
United States |
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